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Compound of Interest

2-amino-N-(4-
Compound Name: )
methylphenyl)benzamide

cat. No.: B1267700

Introduction

The 2-aminobenzamide scaffold is a versatile pharmacophore that has been extensively
utilized in the design and synthesis of potent kinase inhibitors. While direct studies on 2-amino-
N-(4-methylphenyl)benzamide as a kinase inhibitor are not widely published, numerous
derivatives incorporating the N-aryl benzamide or 2-aminobenzamide core structure have
demonstrated significant inhibitory activity against a range of protein kinases implicated in
cancer and other diseases. These derivatives serve as valuable tools for elucidating kinase
function and as starting points for the development of novel therapeutic agents. This document
provides an overview of the application of such derivatives in kinase inhibitor studies, including
guantitative data on their activity and detailed protocols for their evaluation.

Key Kinase Targets

Derivatives of the 2-aminobenzamide scaffold have been shown to inhibit several important
kinase families, including:

o Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion,
migration, and survival.

o BCR-ABL.: A fusion tyrosine kinase that is a key driver of chronic myeloid leukemia (CML).
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e Casein Kinase 1 Delta (CK1d): A serine/threonine kinase involved in various cellular
processes, including cell cycle control and circadian rhythms.[1]

e p38 Mitogen-Activated Protein Kinase (MAPK): A key mediator of the cellular response to
stress and inflammation.

» Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3): Tyrosine kinases often
dysregulated in hematological malignancies.

Data Presentation: Inhibitory Activities of 2-
Aminobenzamide Derivatives

The following tables summarize the inhibitory activities of various 2-aminobenzamide
derivatives against different protein kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity
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] Reference
Compound Class Target Kinase IC50 (uM)
Compound

2_
Amidobenzimidazole CK1% 0.0986 - >40 -

Derivatives

2,4-
Dianilinopyrimidine FAK 0.047 TAE226

Derivatives

2-Aminopyrimidine
o JAK2 0.0018 -
Derivatives

2-Aminopyrimidine
o FLT3 0.00068 -
Derivatives

N-

Cyclopropylbenzamid

yelopropy p38a MAPK 0.027 -
e-Benzophenone

Hybrids

Dihydropyrimidopyrimi )
) BCR-ABL (Wild-Type)  0.133 (GNF-7) -
dine-based

Dihydropyrimidopyrimi  BCR-ABL (T315I

_ 0.061 (GNF-7) -
dine-based mutant)

IC50 values represent the concentration of the inhibitor required to reduce the activity of the
kinase by 50%. Data is compiled from multiple sources.[1][2][3][4]

Table 2: Anti-proliferative Activity in Cancer Cell Lines
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Compound Class

Cell Line

Cancer Type

IC50 (uM)

2-
Phenylbenzimidazole

Derivatives

A549

Lung Cancer

4.47 (ug/mL)

2-
Phenylbenzimidazole

Derivatives

MDA-MB-231

Breast Cancer

3.55 (ug/mL)

2-
Phenylbenzimidazole

Derivatives

PC3

Prostate Cancer

5.50 (ug/mL)

2-Amino-4-
phenylthiazole
Derivatives

HT29

Colon Cancer

6.31

2-Amino-4-
phenylthiazole

Derivatives

A549

Lung Cancer

7.98

2-Aminopyrimidine

Derivatives

HEL

Leukemia

0.84

2-Aminopyrimidine

Derivatives

Molm-13

Leukemia

0.019

Imidazole-based N-
Phenylbenzamide

Derivatives

A549

Lung Cancer

7.5

Imidazole-based N-
Phenylbenzamide

Derivatives

HelLa

Cervical Cancer

9.3

Imidazole-based N-
Phenylbenzamide

Derivatives

MCF-7

Breast Cancer

8.9
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IC50 values represent the concentration of the compound required to inhibit the growth of the
cell line by 50%. Data is compiled from multiple sources.[3][5][6][7]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is based on the Kinase-Glo® or ADP-Glo™ assay format, which measures kinase
activity by quantifying the amount of ATP remaining or ADP produced in a reaction.

Materials:

Recombinant Kinase (e.g., FAK, BCR-ABL, CK19)
e Kinase Substrate (specific to the kinase)

e Test Compounds (2-aminobenzamide derivatives) and Positive Control (e.g., TAE226 for
FAK)

¢ Kinase-Glo® or ADP-Glo™ Reagent (Promega)

o Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-35)

o ATP

» White, opaque 96-well or 384-well plates

e Luminometer

Procedure:

e Prepare a serial dilution of the test compounds and the positive control in the assay buffer.

 In a 96-well plate, add the test compounds at various concentrations. Include wells with a
known inhibitor as a positive control and wells with DMSO as a vehicle control.

e Add the kinase and its specific substrate to each well.
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« Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near
the Km for the specific kinase.

 Incubate the plate at 30°C for a specified time (e.g., 60-90 minutes).[8]

o Stop the reaction and detect the remaining ATP (Kinase-Glo®) or produced ADP (ADP-
Glo™) by adding the respective reagent according to the manufacturer's instructions.

e Incubate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.
o Measure the luminescence using a plate-reading luminometer.

o Calculate the percentage of kinase inhibition for each compound concentration relative to the
vehicle control and plot the results to determine the IC50 value.

Protocol 1: In Vitro Kinase Inhibition Assay Workflow
Preparation

Prepare positive and Assay Execution Detection & Analysis
vehicle controls
o
Add compounds, kinase, Initiate reaction Incubate at 30°C Add Kinase-Glo® or Measure luminescence Calculate % inhibition
and substrate to plate with ATP ADP-Glo™ reagent and determine IC50
Prepare serial dilutions
of test compounds

Click to download full resolution via product page

Protocol 1: In Vitro Kinase Inhibition Assay Workflow

Protocol 2: Cell Viability Assay (Sulfornodamine B - SRB)

This protocol is used to determine the anti-proliferative effects of the test compounds on cancer
cell lines.

Materials:

e Cancer Cell Lines (e.g., A549, HT29, MDA-MB-231)
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e Complete Cell Culture Medium

e Test Compounds and Positive Control

o 96-well cell culture plates

» Trichloroacetic acid (TCA)

e Sulforhodamine B (SRB) solution

e Tris base solution

e Microplate reader

Procedure:

e Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

o Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

e |ncubate the cells for 48-72 hours.

» Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

e Wash the plates five times with water and allow them to air dry.

 Stain the cells with SRB solution for 30 minutes at room temperature.

o Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

e Solubilize the bound dye with Tris base solution.

» Measure the absorbance at 510 nm using a microplate reader.

o Calculate the percentage of cell growth inhibition and determine the IC50 values.[9]
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Protocol 2: Cell-Based Viability Assay Workflow

Cell Culture & Treatment Fixing & Staining Measurement & Analysis

Seed cells in Treat with test Incubate for > - . > P Solubilize dye Read absorbance
(96-we\| plate compounds 48.72 hours Fix cells with TCA Stain with SRB with Tris baseH at 510 nm Calculate 1IC50
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Protocol 2: Cell-Based Viability Assay Workflow

Protocol 3: Western Blotting for Phospho-Kinase Levels

This protocol is used to assess the effect of inhibitors on the phosphorylation status of a target
kinase and its downstream effectors within cells.

Materials:

e Cancer Cell Lines

e Test Compounds

 Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
e Primary Antibodies (e.g., anti-pFAK, anti-FAK, anti-pAkt, anti-Akt)

e Secondary Antibody (HRP-conjugated)

e SDS-PAGE gels and running buffer

» Transfer buffer and nitrocellulose or PVDF membrane

e Chemiluminescent substrate

e Imaging system

Procedure:
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¢ Plate cells and allow them to adhere.

» Treat cells with the test compound at various concentrations for a specified time (e.g., 1-24
hours).

e Lyse the cells on ice with lysis buffer.

o Determine the protein concentration of the lysates using a BCA or Bradford assay.
o Separate equal amounts of protein by SDS-PAGE.

» Transfer the proteins to a nitrocellulose or PVDF membrane.

e Block the membrane with 5% non-fat milk or BSA in TBST.

 Incubate the membrane with the primary antibody (e.g., anti-phospho-FAK) overnight at 4°C.
[10]

e Wash the membrane and incubate with the HRP-conjugated secondary antibody.
o Detect the signal using a chemiluminescent substrate and an imaging system.

 Strip the membrane and re-probe for total protein levels (e.g., total FAK) and a loading
control (e.g., B-actin or GAPDH) to ensure equal protein loading.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving Focal Adhesion
Kinase (FAK), a common target for 2-aminobenzamide-based inhibitors. Inhibition of FAK can
block downstream signaling through pathways such as PI3K/Akt and MAPK/ERK, which are
critical for cell survival and proliferation.
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Simplified FAK Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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